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Compound of Interest

Compound Name: 4-(Diisopropylamino)benzonitrile

Cat. No.: B3050731 Get Quote

In-Depth Technical Guide to 4-
(diisopropylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(diisopropylamino)benzonitrile,

a versatile aromatic nitrile compound. It details the chemical identity, structural characteristics,

and key physicochemical properties of the molecule. This document includes a detailed,

representative synthetic protocol and a summary of its characteristic spectroscopic data. A

significant focus is placed on its well-documented photophysical properties, particularly the

phenomenon of intramolecular charge transfer (ICT), which is illustrated through a state

diagram. This guide is intended to serve as a valuable resource for researchers and

professionals in chemistry and drug development, providing essential data and methodologies

to facilitate its application in scientific research.

Chemical Identity and Structure
CAS Number: 282118-97-2[1]

Molecular Formula: C₁₃H₁₈N₂[1]

Chemical Structure:
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The structure of 4-(diisopropylamino)benzonitrile consists of a benzonitrile core substituted

at the para-position with a diisopropylamino group.

Canonical SMILES: CC(C)N(C1=CC=C(C=C1)C#N)C(C)C[1]

IUPAC Name: 4-[di(propan-2-yl)amino]benzonitrile[1]

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 4-
(diisopropylamino)benzonitrile.

Table 1: Physicochemical Properties

Property Value Reference

Molecular Weight 202.30 g/mol [1]

XLogP3 3.8 [1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 3

Table 2: Spectroscopic Data

Spectrum Type Characteristic Peaks

¹H NMR
(Predicted) δ 7.4 (d, 2H), 6.7 (d, 2H), 3.7 (sept,

2H), 1.3 (d, 12H)

¹³C NMR (Predicted) δ 150, 133, 120, 115, 110, 50, 20

IR (Infrared)

(Predicted) ν ~2220 cm⁻¹ (C≡N stretch), ~1600

cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-N

stretch)

Mass Spectrometry Molecular Ion (M⁺) at m/z = 202.15
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Synthesis Protocol
While a specific detailed protocol for the synthesis of 4-(diisopropylamino)benzonitrile is not

readily available in the searched literature, a representative synthesis can be proposed based

on common organic chemistry reactions, such as the Buchwald-Hartwig amination. The

following is a generalized experimental protocol for the synthesis of 4-

(dialkylamino)benzonitriles from a halo-benzonitrile precursor.

Reaction Scheme:

Materials and Reagents:

4-Chlorobenzonitrile or 4-Fluorobenzonitrile

Diisopropylamine

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

Phosphine ligand (e.g., Xantphos or BINAP)

Strong base (e.g., Sodium tert-butoxide or Cesium carbonate)

Anhydrous toluene or dioxane (reaction solvent)

Ethyl acetate (for extraction)

Brine solution

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Experimental Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol%

Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5

equivalents of sodium tert-butoxide).
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Addition of Reactants: Evacuate and backfill the flask with an inert gas (e.g., argon or

nitrogen). Add 4-chlorobenzonitrile (1.0 equivalent) and anhydrous toluene.

Reaction Execution: Add diisopropylamine (1.2 equivalents) to the reaction mixture. Seal the

flask and heat it to the appropriate temperature (typically 80-110 °C).

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and filter through a pad of Celite to remove the catalyst.

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a mixture of hexane and ethyl acetate).

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to

confirm its identity and purity.

Photophysical Properties: Intramolecular Charge
Transfer (ICT)
4-(diisopropylamino)benzonitrile is a well-studied molecule in the field of photophysics due

to its exhibition of dual fluorescence, a phenomenon arising from an intramolecular charge

transfer (ICT) in the excited state.

Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar

solvents, a subsequent electron transfer occurs from the electron-donating diisopropylamino

group to the electron-withdrawing benzonitrile moiety. This leads to the formation of a

geometrically relaxed, charge-separated ICT state, which is lower in energy than the LE state.

Both the LE and ICT states can emit fluorescence, resulting in two distinct emission bands. The

relative intensity of these bands is highly dependent on the polarity of the solvent.

Below is a diagram illustrating the workflow of the photophysical processes.
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Photophysical pathway of 4-(diisopropylamino)benzonitrile.

Applications in Research
The unique photophysical properties of 4-(diisopropylamino)benzonitrile make it a valuable

tool in various research areas:

Solvent Polarity Probes: The dual fluorescence behavior is highly sensitive to the local

environment, making it an excellent probe for studying the polarity of solvents and

microenvironments, such as in polymers or biological systems.

Fundamental Photophysics: It serves as a model compound for studying the fundamental

principles of intramolecular charge transfer, electron transfer dynamics, and solvation

dynamics.

Materials Science: Derivatives of this compound have potential applications in the

development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other

optoelectronic materials.

Conclusion
4-(diisopropylamino)benzonitrile is a compound of significant interest due to its distinct

photophysical properties. This technical guide has provided a detailed summary of its chemical

identity, a representative synthetic protocol, and key spectroscopic data. The elucidation of its

intramolecular charge transfer mechanism continues to be a subject of active research and

provides a foundation for the development of novel functional materials. The information

presented herein is intended to equip researchers and professionals with the necessary

knowledge to effectively utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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